(R)-Bicalutamide vs. (S)-Bicalutamide: 60-Fold Superiority in Androgen Receptor Antagonist Activity
The (R)-enantiomer of bicalutamide demonstrates a 60-fold higher antiandrogenic activity compared to the (S)-enantiomer. This dramatic difference in potency is due to stereoselective binding to the androgen receptor, rendering the (S)-enantiomer essentially inactive. This quantitative data is derived from patent literature detailing the necessity for chiral synthesis [1][2].
| Evidence Dimension | Relative Antiandrogenic Activity |
|---|---|
| Target Compound Data | Activity = 60x (S)-enantiomer |
| Comparator Or Baseline | (S)-Bicalutamide: Activity = 1x |
| Quantified Difference | 60-fold greater activity |
| Conditions | Inferred from androgen receptor binding and functional antagonism assays; cited in patent literature. |
Why This Matters
This 60-fold difference in intrinsic activity is the primary rationale for isolating and utilizing the pure (R)-enantiomer in research; using racemic material dilutes activity and introduces an inactive component that confounds experimental results.
- [1] CN103539710A - Synthesis method of (R)-bicalutamide. Google Patents. View Source
- [2] Jigao616. A (R) - synthesis method of bicalutamide. Patent summary CN103539710A. View Source
